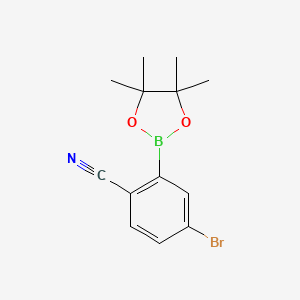

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 863868-20-6

Cat. No.: VC8004130

Molecular Formula: C13H15BBrNO2

Molecular Weight: 307.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863868-20-6 |

|---|---|

| Molecular Formula | C13H15BBrNO2 |

| Molecular Weight | 307.98 |

| IUPAC Name | 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 |

| Standard InChI Key | BFFOEKGRPYYDIR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N |

Introduction

Synthetic Pathways and Optimization

General Synthesis via Miyaura Borylation

The synthesis of 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile likely follows the Miyaura borylation reaction, a well-established method for introducing boronate esters into aromatic systems. This palladium-catalyzed process replaces a halogen atom (typically bromide or iodide) with a boronate group using bis(pinacolato)diboron (B~2~Pin~2~) as the boron source . For the target compound, the starting material would be 2-bromo-4-bromobenzonitrile, where the bromide at the 2-position is selectively substituted by the boronate group.

Reaction Conditions:

-

Catalyst: Palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride (Pd(dppf)Cl~2~) at 1–5 mol% loading .

-

Base: Anhydrous potassium acetate (KOAc) to scavenge HBr generated during the reaction .

-

Solvents: A mixture of 1,4-dioxane and dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

Workup and Purification:

After completion, the reaction mixture is diluted with ethyl acetate, washed with water to remove residual salts, dried over sodium sulfate, and concentrated. Column chromatography (e.g., using petroleum ether/ethyl acetate gradients) yields the pure product as a white solid .

Challenges in Regioselectivity

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C~13~H~14~BBrNO~2~, with a molecular weight of 307.0 g/mol. Key structural features include:

-

Boron-containing group: A pinacol boronate ester at position 2, providing stability and reactivity for cross-coupling reactions.

-

Bromine substituent: At position 4, serving as a leaving group for subsequent functionalization.

-

Nitrile group: At position 1, offering potential for further transformations (e.g., hydrolysis to carboxylic acids).

Spectroscopic Data:

While specific NMR data for this compound are unavailable, analogous boronate esters exhibit characteristic signals:

-

¹H NMR: Singlets for the pinacol methyl groups (δ 1.34 ppm) .

-

¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in boronate esters.

-

¹³C NMR: Signals for the aromatic carbons adjacent to boron (δ 130–140 ppm) .

Physical Properties

-

Appearance: White crystalline solid (inferred from similar boronate esters) .

-

Melting Point: Estimated range of 130–150°C based on structurally related compounds .

-

Solubility:

-

High solubility in polar aprotic solvents (DMSO, DMF).

-

Moderate solubility in ethyl acetate and dichloromethane.

-

Insoluble in water due to the hydrophobic pinacol group.

-

Chemical Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester at position 2 enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example, reacting with 4-bromoaniline would yield a biphenyl derivative, a common motif in drug discovery .

Example Reaction:

Bromine Substitution

The bromide at position 4 can undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions. For instance, coupling with amines or thiols would introduce functional groups critical for bioactivity .

Nitrile Transformations

The nitrile group may be hydrolyzed to a carboxylic acid () under acidic conditions or converted to an amide () via hydration. These derivatives expand the compound’s utility in medicinal chemistry .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

The compound’s bifunctional nature allows sequential modifications, making it valuable for constructing complex molecules. For example:

-

Anticancer agents: Boronate esters are precursors to proteasome inhibitors like bortezomib.

-

Antibiotics: Biaryl structures derived from Suzuki couplings are prevalent in fluoroquinolone antibiotics.

Agrochemical Development

In , boronate-containing phthalimides demonstrated insecticidal activity against lepidopteran pests. The target compound could serve as a building block for similar derivatives, leveraging both the boronate and bromide groups for structural diversification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume